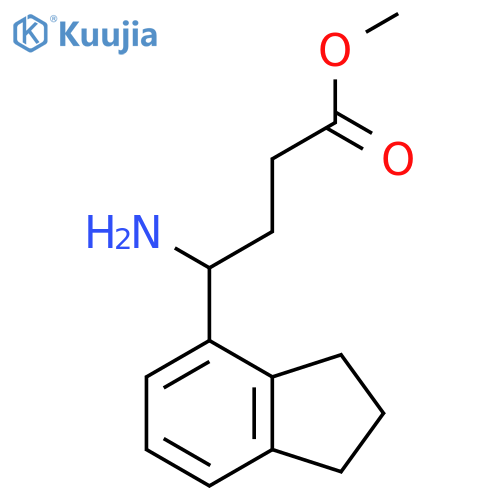

Cas no 2112803-80-0 (methyl 4-amino-4-(2,3-dihydro-1H-inden-4-yl)butanoate)

methyl 4-amino-4-(2,3-dihydro-1H-inden-4-yl)butanoate 化学的及び物理的性質

名前と識別子

-

- EN300-1748234

- methyl 4-amino-4-(2,3-dihydro-1H-inden-4-yl)butanoate

- 2112803-80-0

-

- インチ: 1S/C14H19NO2/c1-17-14(16)9-8-13(15)12-7-3-5-10-4-2-6-11(10)12/h3,5,7,13H,2,4,6,8-9,15H2,1H3

- InChIKey: LMICHDJGVQMTTQ-UHFFFAOYSA-N

- ほほえんだ: O(C)C(CCC(C1=CC=CC2CCCC=21)N)=O

計算された属性

- せいみつぶんしりょう: 233.141578849g/mol

- どういたいしつりょう: 233.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

methyl 4-amino-4-(2,3-dihydro-1H-inden-4-yl)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1748234-0.25g |

methyl 4-amino-4-(2,3-dihydro-1H-inden-4-yl)butanoate |

2112803-80-0 | 0.25g |

$1131.0 | 2023-06-03 | ||

| Enamine | EN300-1748234-10.0g |

methyl 4-amino-4-(2,3-dihydro-1H-inden-4-yl)butanoate |

2112803-80-0 | 10g |

$5283.0 | 2023-06-03 | ||

| Enamine | EN300-1748234-0.05g |

methyl 4-amino-4-(2,3-dihydro-1H-inden-4-yl)butanoate |

2112803-80-0 | 0.05g |

$1032.0 | 2023-06-03 | ||

| Enamine | EN300-1748234-1.0g |

methyl 4-amino-4-(2,3-dihydro-1H-inden-4-yl)butanoate |

2112803-80-0 | 1g |

$1229.0 | 2023-06-03 | ||

| Enamine | EN300-1748234-5.0g |

methyl 4-amino-4-(2,3-dihydro-1H-inden-4-yl)butanoate |

2112803-80-0 | 5g |

$3562.0 | 2023-06-03 | ||

| Enamine | EN300-1748234-0.5g |

methyl 4-amino-4-(2,3-dihydro-1H-inden-4-yl)butanoate |

2112803-80-0 | 0.5g |

$1180.0 | 2023-06-03 | ||

| Enamine | EN300-1748234-2.5g |

methyl 4-amino-4-(2,3-dihydro-1H-inden-4-yl)butanoate |

2112803-80-0 | 2.5g |

$2408.0 | 2023-06-03 | ||

| Enamine | EN300-1748234-0.1g |

methyl 4-amino-4-(2,3-dihydro-1H-inden-4-yl)butanoate |

2112803-80-0 | 0.1g |

$1081.0 | 2023-06-03 |

methyl 4-amino-4-(2,3-dihydro-1H-inden-4-yl)butanoate 関連文献

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

4. Book reviews

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

methyl 4-amino-4-(2,3-dihydro-1H-inden-4-yl)butanoateに関する追加情報

Professional Introduction of Methyl 4-Amino-4-(2,3-Dihydro-1H-Inden-4-Yl)Butanoate (CAS No. 2112803-80-0)

Methyl 4-amino-4-(2,3-dihydro-1H-inden-4-yl)butanoate, with the CAS registry number 2112803-80-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group with a substituted butanoate ester. The presence of the indenyl group introduces additional complexity and potential for functionalization, making it a versatile molecule for various applications.

The synthesis of methyl 4-amino-4-(2,3-dihydro-1H-inden-4-yl)butanoate involves multi-step reactions that require precise control over stereochemistry and regioselectivity. Recent advancements in asymmetric catalysis have enabled the efficient production of this compound with high enantiomeric excess, which is crucial for its application in chiral environments such as drug discovery. The amino group within the molecule plays a pivotal role in its reactivity and ability to form hydrogen bonds, which are essential for its interactions with biological systems.

In terms of applications, methyl 4-amino-4-(2,3-dihydro-1H-inden-4-yl)butanoate has shown promise in the development of novel therapeutic agents. Its structure allows for the incorporation into larger molecular frameworks, enabling the creation of bioactive compounds with tailored properties. For instance, researchers have explored its use as a precursor in the synthesis of peptide mimetics and bioisosteres, which are designed to mimic the functionality of natural peptides while offering improved pharmacokinetic profiles.

Recent studies have also highlighted the potential of this compound in materials science. Its ability to form stable amide bonds makes it a valuable building block in the construction of polymeric materials with specific mechanical and thermal properties. Additionally, the indenyl group contributes to the molecule's aromaticity and electronic properties, which can be exploited in the design of optoelectronic materials.

The structural versatility of methyl 4-amino-4-(2,3-dihydro-1H-inden-4-yli)butanoate has led to its investigation in various chemical transformations. For example, it has been used as a substrate in organocatalytic reactions to produce complex ring systems with high efficiency. These findings underscore its importance as a key intermediate in organic synthesis.

In conclusion, methyl 4-amino-4-(2,3-dihydro-1H-inden-yli)butanoate (CAS No. 2112803–80–0

2112803-80-0 (methyl 4-amino-4-(2,3-dihydro-1H-inden-4-yl)butanoate) 関連製品

- 899955-33-0(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamide)

- 2138138-46-0(4-Chloro-5-fluoro-6-methyl-2-(trichloromethyl)pyrimidine)

- 1213065-82-7((4S)-6-CHLORO-8-FLUOROCHROMANE-4-YLAMINE)

- 1394718-44-5(6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride)

- 2229454-11-7(3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid)

- 1486638-09-8(5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine)

- 181517-99-7((4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid)

- 4027-55-8(5-Methyl-1H-pyrazole-3-carboxamide)

- 458532-86-0(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1368340-88-8(7-Bromo-1,2,3,4-tetrahydroquinolin-6-ol)